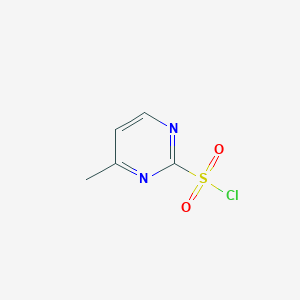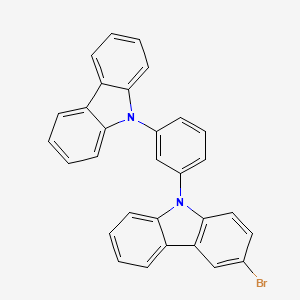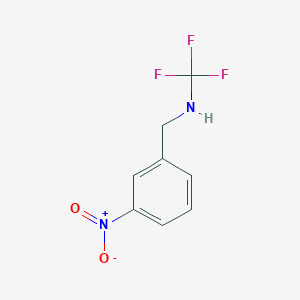
13,17,21-Trimethyltritriacontane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13,17,21-Trimethyltritriacontane is a chemical compound with the molecular formula C36H74 and a molecular weight of 506.97 g/mol . It is a long-chain hydrocarbon, specifically a diterpenoid, which is a type of compound commonly found in nature . This compound is characterized by its three methyl groups attached to the 13th, 17th, and 21st carbon atoms of the tritriacontane backbone .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 13,17,21-Trimethyltritriacontane typically involves the alkylation of tritriacontane with methylating agents under controlled conditions. The reaction conditions often include the use of catalysts such as aluminum chloride (AlCl3) or boron trifluoride (BF3) to facilitate the methylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale methylation reactions using similar catalysts and reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as distillation and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
13,17,21-Trimethyltritriacontane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen-containing functional groups.
Reduction: Reduction reactions may involve hydrogenation using catalysts like palladium on carbon (Pd/C) to remove double bonds or other unsaturated groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst
Substitution: Chlorine (Cl2), bromine (Br2) with appropriate catalysts
Major Products Formed
Oxidation: Formation of alcohols, ketones, or carboxylic acids
Reduction: Formation of saturated hydrocarbons
Substitution: Formation of halogenated hydrocarbons
Applications De Recherche Scientifique
13,17,21-Trimethyltritriacontane has several applications in scientific research:
Chemistry: Used as a model compound for studying long-chain hydrocarbons and their reactions.
Biology: Investigated for its role in biological membranes and its interactions with other biomolecules.
Medicine: Explored for potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of lubricants, waxes, and other industrial products.
Mécanisme D'action
The mechanism of action of 13,17,21-Trimethyltritriacontane involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its role in biological membranes or its therapeutic potential .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tritriacontane: The parent hydrocarbon without the methyl groups.
13,17,21-Trimethylpentatriacontane: A similar compound with a longer carbon chain.
13,17,21-Trimethylnonatriacontane: Another similar compound with a different carbon chain length.
Uniqueness
13,17,21-Trimethyltritriacontane is unique due to its specific methylation pattern, which can influence its physical and chemical properties. This uniqueness makes it valuable for studying the effects of methylation on long-chain hydrocarbons and their applications in various fields .
Propriétés
Numéro CAS |
58668-38-5 |
|---|---|
Formule moléculaire |
C36H74 |
Poids moléculaire |
507.0 g/mol |
Nom IUPAC |
13,17,21-trimethyltritriacontane |
InChI |
InChI=1S/C36H74/c1-6-8-10-12-14-16-18-20-22-24-28-34(3)30-26-32-36(5)33-27-31-35(4)29-25-23-21-19-17-15-13-11-9-7-2/h34-36H,6-33H2,1-5H3 |
Clé InChI |
VPNSAYIYZOPVGL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC(C)CCCC(C)CCCC(C)CCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(5,7-Dichlorobenzo[b]thiophen-3-yl)methanol](/img/structure/B13965727.png)
![2,4,6,8,9,10-Hexathiatricyclo[3.3.1.1(3,7)]decane, 1-ethyl-](/img/structure/B13965730.png)
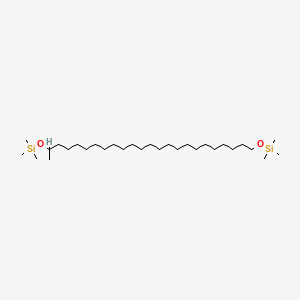
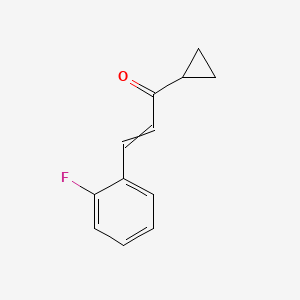
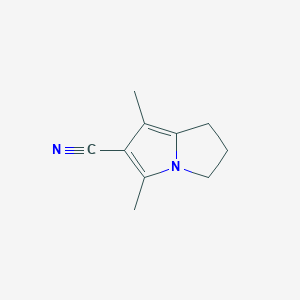
![N-[4-[(pyridine-4-carbonylamino)sulfamoyl]phenyl]acetamide](/img/structure/B13965776.png)

